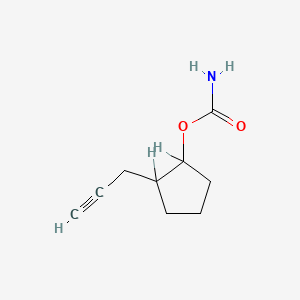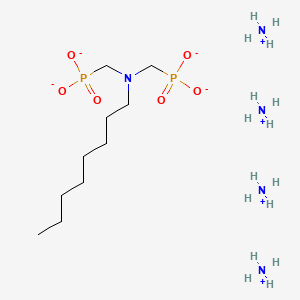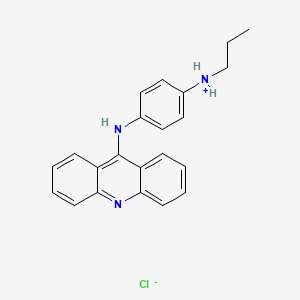
9-(p-(Propylamino)anilino)acridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-(Propylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Propylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with propylamine and aniline under specific conditions. The process begins with the preparation of the acridine core, followed by the introduction of the propylamino and anilino groups. Common reagents used in this synthesis include phosphorus oxychloride, aniline, and propylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(p-(Propylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
9-(p-(Propylamino)anilino)acridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a mutagen in genetic research.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials for various applications.
Mécanisme D'action
The mechanism of action of 9-(p-(Propylamino)anilino)acridine hydrochloride involves its interaction with nucleic acids, particularly DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for maintaining DNA integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Known for its use as a mutagen and antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Uniqueness
9-(p-(Propylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with biological molecules. Its propylamino and anilino groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
69242-88-2 |
|---|---|
Formule moléculaire |
C22H22ClN3 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
[4-(acridin-9-ylamino)phenyl]-propylazanium;chloride |
InChI |
InChI=1S/C22H21N3.ClH/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,23H,2,15H2,1H3,(H,24,25);1H |
Clé InChI |
YIYNOXMQYLQOBF-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


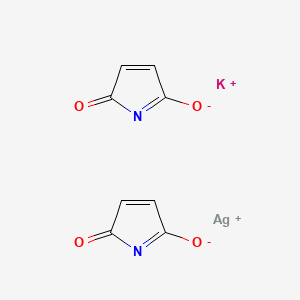
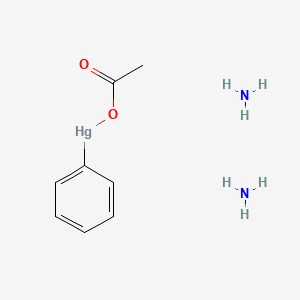
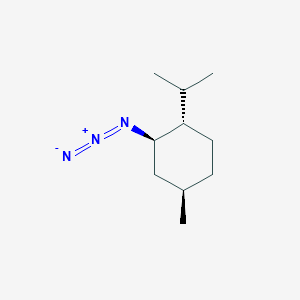
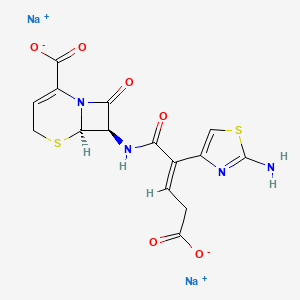
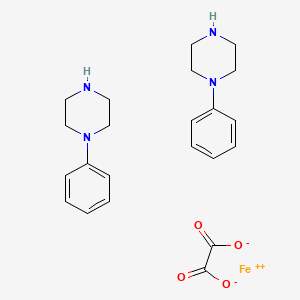
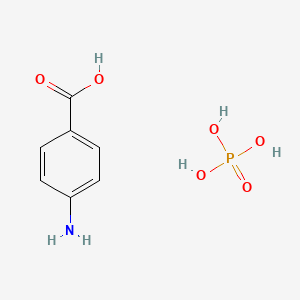
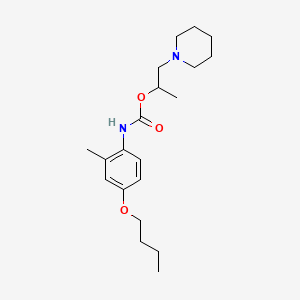
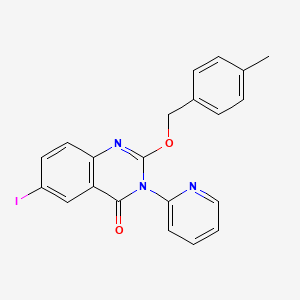
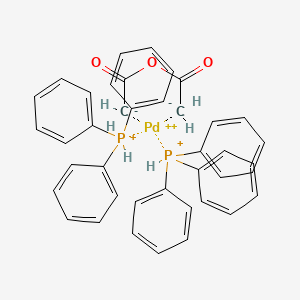
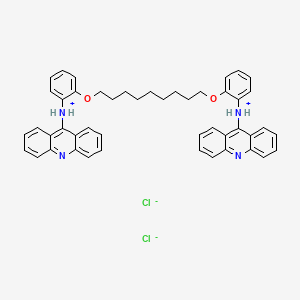
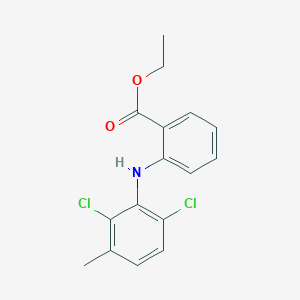
![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
